Lewis Acid-Catalyzed Formylation Yield
In a direct head-to-head comparison under identical SnCl₄-catalyzed formylation conditions, tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate (compound 2c) was obtained in 78% isolated yield, surpassing the N-acetyl analogue (2a, 72%) and the N-formyl analogue (2b, 76%), and approaching the N-benzyl analogue (2d, 80%) [1]. This demonstrates that the Boc protecting group does not impede formylation efficiency relative to other N-substituents.
| Evidence Dimension | Isolated yield of Lewis acid-catalyzed ortho-formylation |
|---|---|
| Target Compound Data | 78% (compound 2c, Boc-protected) |
| Comparator Or Baseline | 72% (2a, N-acetyl); 76% (2b, N-formyl); 80% (2d, N-benzyl) |
| Quantified Difference | 2c vs. 2a: +6 percentage points; 2c vs. 2b: +2 percentage points; 2c vs. 2d: −2 percentage points |
| Conditions | SnCl₄ (0.3 eq), TEA (1.2 eq), paraformaldehyde (2.0 eq), toluene, 110 °C, 7–8 h |
Why This Matters
Higher or comparable isolated yield under identical conditions indicates that the Boc protecting group is synthetically compatible and does not require yield-compromising workarounds, reducing cost-per-gram for procurement of this intermediate.
- [1] Cremonesi, G.; Dalla Croce, P.; La Rosa, C. Lewis Acid-Catalyzed Formylation Reaction of 4-(Piperazin-1-yl)phenols. HETEROCYCLES 2014, 88 (1), 603-606. DOI: 10.3987/COM-13-S(S)7. View Source
